
L-Threonyl-L-alanyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Threonyl-L-alanyl-L-lysine is a tripeptide composed of three amino acids: L-threonine, L-alanine, and L-lysine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-alanyl-L-lysine typically involves the stepwise coupling of the amino acids using peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often utilizing automated synthesizers and high-purity reagents to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
L-Threonyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-threonine can be oxidized to form a ketone or aldehyde.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in L-threonine can yield a keto or aldehyde derivative, while reduction of the peptide backbone can lead to the formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
L-Threonyl-L-alanyl-L-lysine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and structure-activity relationships.
Biology: The tripeptide can be utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: It can be employed in the development of novel biomaterials and as a stabilizing agent in various formulations.
Wirkmechanismus
The mechanism of action of L-Threonyl-L-alanyl-L-lysine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can include:
Enzyme Inhibition: The tripeptide may act as a competitive inhibitor of certain enzymes by mimicking the natural substrate.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Threonyl-L-alanyl-L-arginyl-L-lysine: Another tripeptide with similar structural features but different biological activity.
L-Threonyl-L-alanyl-N5-(diaminomethylene)-L-ornithyl-L-lysine: A variant with an additional diaminomethylene group, affecting its chemical properties.
Uniqueness
L-Threonyl-L-alanyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of L-threonine, L-alanine, and L-lysine allows for specific interactions with biological molecules, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
154673-89-9 |
|---|---|
Molekularformel |
C13H26N4O5 |
Molekulargewicht |
318.37 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H26N4O5/c1-7(16-12(20)10(15)8(2)18)11(19)17-9(13(21)22)5-3-4-6-14/h7-10,18H,3-6,14-15H2,1-2H3,(H,16,20)(H,17,19)(H,21,22)/t7-,8+,9-,10-/m0/s1 |
InChI-Schlüssel |
ZUXQFMVPAYGPFJ-JXUBOQSCSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


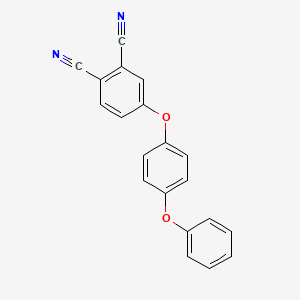


![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)
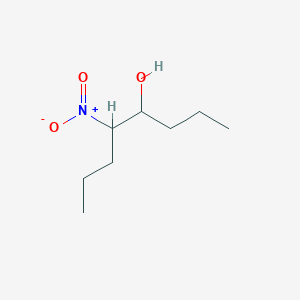
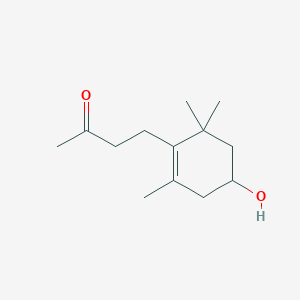
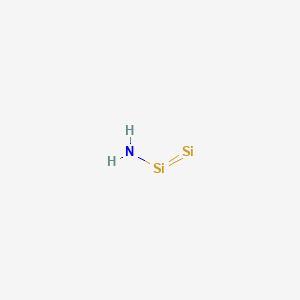
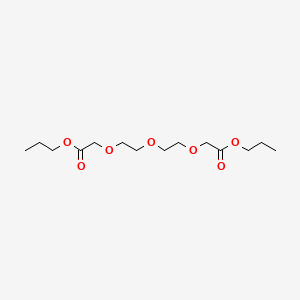
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)
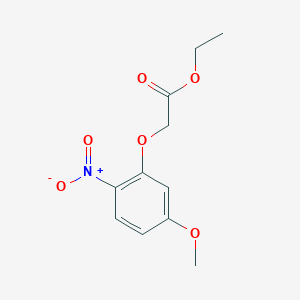
![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)
![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)

![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
